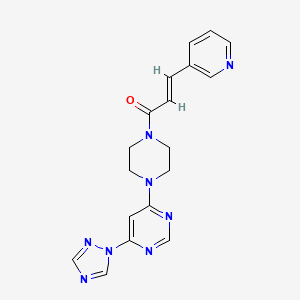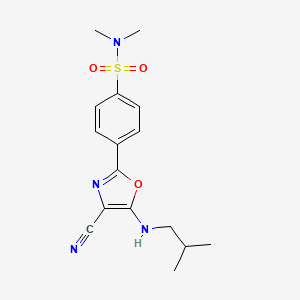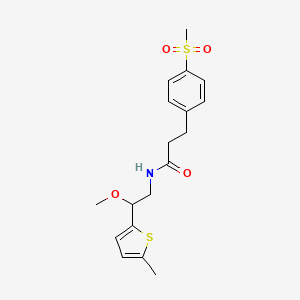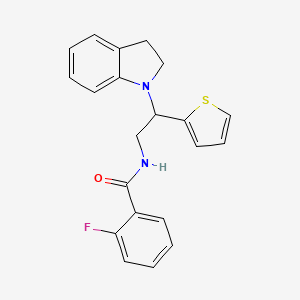![molecular formula C25H31N5O2S B2632177 2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 422532-74-9](/img/structure/B2632177.png)
2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone” is a complex organic molecule that contains several functional groups and structural features. It includes a quinazoline ring, which is a type of heterocyclic compound . Quinazoline derivatives have been reported to have a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, quinazoline derivatives can be synthesized through various methods . One common method involves the reaction of 2-aminobenzamides with thiols .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a piperazine ring, and a sulfanyl group linking these two rings. The butylamino and methoxyphenyl groups are attached to the quinazoline and piperazine rings, respectively.Applications De Recherche Scientifique
Implications in Medicinal Chemistry
Quinazoline derivatives, including compounds structurally related to "2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone", have been extensively explored for their medicinal chemistry applications. Quinazolines have been identified in over 200 naturally occurring alkaloids and have been the foundation for synthesizing novel bioactive moieties. Their biological activities include antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The quinazoline nucleus's stability and versatility make it an excellent candidate for creating new potential medicinal agents, particularly in addressing antibiotic resistance (Tiwary et al., 2016).
Anti-Colorectal Cancer Activity
Research on quinazoline derivatives has demonstrated significant anti-colorectal cancer efficacy. By substituting the benzene and/or pyrimidine rings with amino groups, novel analogs exhibit anticancer properties. These compounds inhibit colorectal cancer cell growth by modulating specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins. This suggests the potential of quinazoline derivatives, by extension possibly including "this compound", in developing new anti-colorectal cancer agents (Moorthy et al., 2023).
Optoelectronic Material Applications
Quinazolines and their derivatives have found applications beyond pharmaceuticals, notably in the creation of novel optoelectronic materials. Functionalized quinazolines incorporated into π-extended conjugated systems have demonstrated value for developing materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. The electroluminescent properties of these materials underscore the potential of quinazoline derivatives in electronic and luminescent applications (Lipunova et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O2S/c1-3-4-13-26-24-19-9-5-6-10-20(19)27-25(28-24)33-18-23(31)30-16-14-29(15-17-30)21-11-7-8-12-22(21)32-2/h5-12H,3-4,13-18H2,1-2H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBICCBPJTQDEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2632096.png)



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B2632102.png)
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethylpropanamide](/img/structure/B2632103.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2632108.png)


![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2632115.png)


